![molecular formula C9H14 B14159755 Syn-Tricyclo[6.1.0.02,4]nonane CAS No. 81969-71-3](/img/structure/B14159755.png)
Syn-Tricyclo[6.1.0.02,4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Syn-Tricyclo[6.1.0.02,4]nonane is a polycyclic hydrocarbon with the molecular formula C9H14. It is characterized by its unique tricyclic structure, which includes three interconnected rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Syn-Tricyclo[6.1.0.02,4]nonane typically involves the cyclization of suitable precursors under specific conditions. One common method includes the oxidation of enantiopure bicyclo[3.3.1]nonane-2,6-dione using thallium(III) nitrate in methanol . This reaction yields the desired tricyclic structure through a series of oxidation and cyclization steps.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The scalability of the synthetic route would depend on the availability of starting materials and the efficiency of the cyclization process.
Análisis De Reacciones Químicas
Types of Reactions: Syn-Tricyclo[6.1.0.02,4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the tricyclic framework.
Common Reagents and Conditions:
Oxidation: Thallium(III) nitrate in methanol is commonly used for oxidation reactions.
Reduction: Hydrogenation using platinum oxide as a catalyst is a typical reduction method.
Substitution: Various reagents, such as halogens or organometallic compounds, can be used for substitution reactions under controlled conditions.
Major Products: The major products formed from these reactions include diketones, reduced hydrocarbons, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Syn-Tricyclo[6.1.0.02,4]nonane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex polycyclic compounds and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Materials Science: Its unique structure can be exploited in the design of novel materials with specific properties, such as high stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism by which Syn-Tricyclo[6.1.0.02,4]nonane exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s tricyclic structure facilitates the formation of stable diketone intermediates. The molecular targets and pathways involved in these reactions are influenced by the compound’s ability to stabilize transition states and intermediates through its rigid framework .
Comparación Con Compuestos Similares
Bicyclo[3.3.1]nonane: This compound shares a similar polycyclic structure but with fewer rings.
Tricyclo[3.2.2.0]nonene: Another polycyclic hydrocarbon with a different ring arrangement and properties.
Uniqueness: Syn-Tricyclo[6.1.0.02,4]nonane is unique due to its specific tricyclic structure, which imparts distinct chemical reactivity and stability. Its ability to undergo a variety of chemical reactions and form stable intermediates makes it valuable for synthetic applications and research.
Propiedades
Número CAS |
81969-71-3 |
|---|---|
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
tricyclo[6.1.0.02,4]nonane |
InChI |
InChI=1S/C9H14/c1-2-6-4-8(6)9-5-7(9)3-1/h6-9H,1-5H2 |
Clave InChI |
UUVWYZVMXOZWNF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC2C3CC3C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


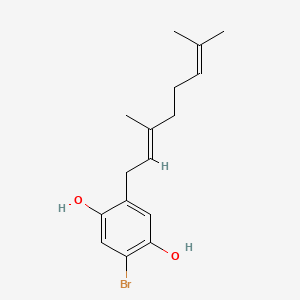
![6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B14159684.png)

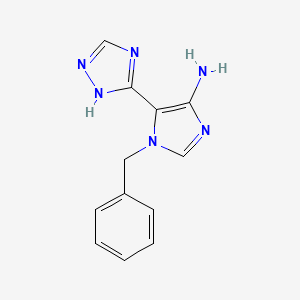
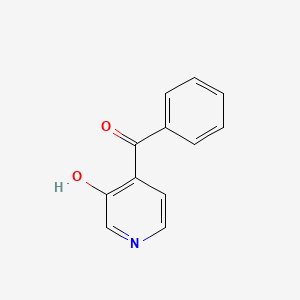
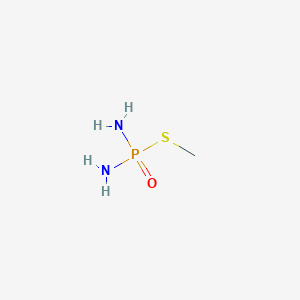
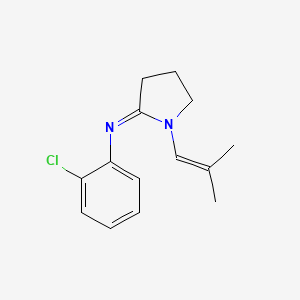
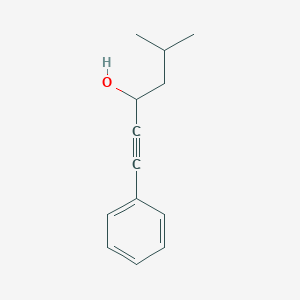
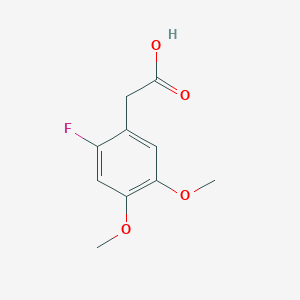

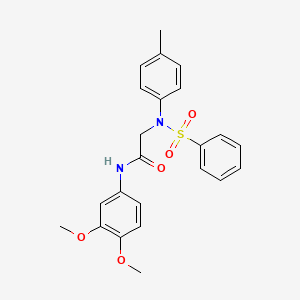
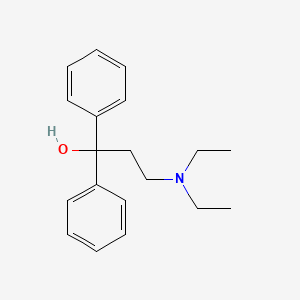
![N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine](/img/structure/B14159750.png)
![1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14159752.png)
